![molecular formula C14H22N2O5S B2765586 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide CAS No. 899979-73-8](/img/structure/B2765586.png)
4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide
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Overview
Description
The compound “4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide” is an organic compound containing functional groups such as methoxy, sulfamoyl, and benzamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would consist of a benzene ring attached to a carboxamide group. The methoxy groups would involve a methyl group attached to an oxygen atom. The sulfamoyl group would contain a sulfur atom bonded to an oxygen atom and an amine group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The benzamide group might undergo reactions typical of carboxamides, while the methoxy groups could participate in reactions involving ethers. The sulfamoyl group might undergo reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Novel Zinc Ion-Selective Membrane Electrode
Sulpiride, a drug structurally related to the mentioned compound, was used as a novel electroactive material for the preparation of PVC-based Zn2+-selective electrodes. These electrodes demonstrated excellent selectivity over various metal ions and could be applied for determining zinc(II) contents in rock materials and as indicators in potentiometric titration of Zn2+ against EDTA (Saleh & Gaber, 2001).
Fluorescence Enhancement for Erbium Ion
Glibenclamide, another compound structurally akin to 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide, enhances the intrinsic fluorescence intensity of erbium ions. This property allows glibenclamide to be monitored using simple and sensitive fluorimetric probes, contributing to the understanding of lanthanide interactions with biologically important molecules (Faridbod et al., 2009).
Human Carbonic Anhydrase Inhibitors
Benzamide-4-sulfonamides, incorporating sulfamoyl moieties similar to the core structure of 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide, have been investigated as inhibitors of human carbonic anhydrase isoenzymes. These compounds show significant inhibitory activity, highlighting their potential in designing inhibitors for managing conditions like glaucoma, epilepsy, and cancer (Abdoli et al., 2018).
Anti-cancer Agents
A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, analogous in structural motifs to the compound of interest, were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. These studies indicate the therapeutic potential of such compounds in cancer treatment, with specific derivatives showing high sensitivity against pancreatic carcinoma cells (Abdelaziz et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other benzamide derivatives, it may act as an inhibitor or modulator of certain enzymes or receptors .
Pharmacokinetics
Its distribution within the body, metabolism, and excretion would depend on various factors including its molecular size, polarity, and the presence of functional groups that could be metabolized by enzymes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific information about its target and mode of action, it’s difficult to predict the exact biological effects of this compound .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds or drugs, and individual genetic variations affecting metabolism. Without specific studies, it’s difficult to provide detailed insights into these effects .
properties
IUPAC Name |
4-methoxy-N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-11(10-20-2)16-22(18,19)9-8-15-14(17)12-4-6-13(21-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILATOJSLLBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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